molecular formula C22H15N3OS B381752 4-(Quinolin-8-yloxy)-5-(p-tolyl)thieno[2,3-d]pyrimidine CAS No. 315683-77-3

4-(Quinolin-8-yloxy)-5-(p-tolyl)thieno[2,3-d]pyrimidine

Cat. No. B381752
CAS RN: 315683-77-3
M. Wt: 369.4g/mol
InChI Key: CTFCXIKAWTUGIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Quinolin-8-yloxy)-5-(p-tolyl)thieno[2,3-d]pyrimidine, also known as QTP, is a novel compound that has recently gained attention in the field of medicinal chemistry. QTP is a small molecule that has shown promising results in various preclinical studies, particularly in the treatment of cancer.

Advantages and Limitations for Lab Experiments

4-(Quinolin-8-yloxy)-5-(p-tolyl)thieno[2,3-d]pyrimidine has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified. 4-(Quinolin-8-yloxy)-5-(p-tolyl)thieno[2,3-d]pyrimidine has also shown potent anticancer activity in various preclinical studies, making it a promising candidate for further development. However, there are also limitations to using 4-(Quinolin-8-yloxy)-5-(p-tolyl)thieno[2,3-d]pyrimidine in lab experiments. 4-(Quinolin-8-yloxy)-5-(p-tolyl)thieno[2,3-d]pyrimidine has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known. In addition, 4-(Quinolin-8-yloxy)-5-(p-tolyl)thieno[2,3-d]pyrimidine has not been extensively studied for its pharmacokinetic and pharmacodynamic properties.

Future Directions

There are several future directions for the research on 4-(Quinolin-8-yloxy)-5-(p-tolyl)thieno[2,3-d]pyrimidine. One direction is to further optimize the synthesis method of 4-(Quinolin-8-yloxy)-5-(p-tolyl)thieno[2,3-d]pyrimidine to improve the yield and purity of the compound. Another direction is to conduct clinical trials to evaluate the safety and efficacy of 4-(Quinolin-8-yloxy)-5-(p-tolyl)thieno[2,3-d]pyrimidine in humans. In addition, further studies are needed to understand the mechanism of action of 4-(Quinolin-8-yloxy)-5-(p-tolyl)thieno[2,3-d]pyrimidine and to identify potential biomarkers for patient selection. Finally, the development of 4-(Quinolin-8-yloxy)-5-(p-tolyl)thieno[2,3-d]pyrimidine derivatives with improved pharmacokinetic and pharmacodynamic properties could lead to the development of more effective anticancer drugs.

Synthesis Methods

The synthesis of 4-(Quinolin-8-yloxy)-5-(p-tolyl)thieno[2,3-d]pyrimidine is a complex process that involves several chemical reactions. The first step is the synthesis of 2-aminobenzaldehyde, which is then reacted with ethyl acetoacetate to form 2-ethyl-4-quinolinecarboxaldehyde. This intermediate is then reacted with 4-chlorothiophene-2-carboxylic acid to form the final product, 4-(Quinolin-8-yloxy)-5-(p-tolyl)thieno[2,3-d]pyrimidine. The synthesis of 4-(Quinolin-8-yloxy)-5-(p-tolyl)thieno[2,3-d]pyrimidine has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

4-(Quinolin-8-yloxy)-5-(p-tolyl)thieno[2,3-d]pyrimidine has been extensively studied for its anticancer properties. In various preclinical studies, 4-(Quinolin-8-yloxy)-5-(p-tolyl)thieno[2,3-d]pyrimidine has shown potent antiproliferative activity against a wide range of cancer cell lines, including lung, breast, colon, and prostate cancer. 4-(Quinolin-8-yloxy)-5-(p-tolyl)thieno[2,3-d]pyrimidine has also been shown to induce apoptosis and cell cycle arrest in cancer cells. In addition, 4-(Quinolin-8-yloxy)-5-(p-tolyl)thieno[2,3-d]pyrimidine has demonstrated the ability to inhibit tumor growth in animal models of cancer.

properties

IUPAC Name

5-(4-methylphenyl)-4-quinolin-8-yloxythieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3OS/c1-14-7-9-15(10-8-14)17-12-27-22-19(17)21(24-13-25-22)26-18-6-2-4-16-5-3-11-23-20(16)18/h2-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFCXIKAWTUGIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)OC4=CC=CC5=C4N=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Quinolin-8-yloxy)-5-(p-tolyl)thieno[2,3-d]pyrimidine

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